N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
The compound N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is an oxalamide derivative featuring a benzofuran moiety linked via a methoxyethyl chain and a 3-(2-oxopyrrolidin-1-yl)phenyl group. The ethanediamide (oxalamide) bridge serves as a flexible spacer, enabling interactions with biological targets .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-30-20(19-12-15-6-2-3-9-18(15)31-19)14-24-22(28)23(29)25-16-7-4-8-17(13-16)26-11-5-10-21(26)27/h2-4,6-9,12-13,20H,5,10-11,14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVXOYHHRYWWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex compound with significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse pharmacological activities. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Chemical Formula | C21H26N2O3 |
| IUPAC Name | N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
| Molecular Weight | 354.45 g/mol |
Target Receptors
The primary biological activity of this compound is attributed to its interaction with various receptors, particularly:
- 5HT1A Receptor : The compound exhibits binding affinity to the 5HT1A receptor, which is implicated in mood regulation and anxiety disorders. The reported Ki value for this interaction is approximately 806 nM, indicating moderate affinity for this receptor .
Mode of Action
The mechanism involves modulation of neurotransmitter systems, particularly serotonin pathways. By binding to the 5HT1A receptor, the compound may enhance serotonergic signaling, potentially leading to anxiolytic and antidepressant effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in neuronal cell lines.
- Neuroprotective Effects : Research indicates that it may protect against neuronal damage induced by excitotoxicity .
In Vivo Studies
Case Study: Anxiety Models in Rodents
In a study involving rodent models of anxiety, the administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggested a dose-dependent effect on reducing anxiety levels, supporting its potential as an anxiolytic agent .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many benzofuran derivatives exhibit neuroactive properties, the unique combination of functional groups in this compound enhances its receptor selectivity and biological efficacy.
| Compound | Target Receptor | Activity |
|---|---|---|
| Compound A | 5HT1A | Moderate |
| Compound B | D2 Dopamine | High |
| This Compound | 5HT1A | Moderate |
Comparison with Similar Compounds
Structural Analogues from Evidence
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Heterocyclic Moieties
- Benzofuran vs. Benzothiophene: The target compound’s benzofuran (oxygen-based heterocycle) offers distinct electronic properties compared to the benzothiophene (sulfur-based) in .
- Pyrrolidinone vs. Piperazine: The 2-oxopyrrolidin-1-yl group in the target is a lactam, enabling hydrogen bonding, unlike the piperazine in , which provides basicity and conformational flexibility.
Substituent Effects
- Methoxyethyl vs. Hydroxypropyl : The methoxyethyl group in the target compound may offer better metabolic stability compared to the hydroxypropyl group in , as ethers are less prone to oxidation than alcohols.
- Methylsulfanyl vs.
Oxalamide Bridge
All compared compounds utilize an ethanediamide bridge, but variations in substituents alter steric and electronic profiles.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary intermediates:
- N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]amine
- N'-[3-(2-Oxopyrrolidin-1-yl)Phenyl]ethanediamide
The ethanediamide linker serves as the conjugating moiety between these subunits. Retrosynthetic cleavage at the amide bonds suggests a coupling strategy using oxalyl chloride or ethyl oxalyl chloride to connect the amine intermediates.
Synthesis of N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]Amine
Benzofuran Core Construction
Benzofuran derivatives are typically synthesized via acid-catalyzed cyclization of phenols with α-haloketones or via transition-metal-catalyzed cross-coupling followed by cyclization. For this compound, a Sonogashira coupling between 2-iodophenol and propargyl alcohol, followed by cyclization, yields 2-(hydroxymethyl)benzofuran. Subsequent chlorination with thionyl chloride produces 2-(chloromethyl)benzofuran, which undergoes nucleophilic substitution with methoxyethylamine to afford the substituted benzofuran intermediate.
Reaction Scheme:
- Sonogashira Coupling :
$$ \text{2-Iodophenol} + \text{Propargyl Alcohol} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{2-(Propagyloxy)Phenol} $$ - Cyclization :
$$ \text{2-(Propagyloxy)Phenol} \xrightarrow{\text{H}2\text{SO}4} \text{2-(Hydroxymethyl)Benzofuran} $$ - Chlorination :
$$ \text{2-(Hydroxymethyl)Benzofuran} \xrightarrow{\text{SOCl}_2} \text{2-(Chloromethyl)Benzofuran} $$ - Amination :
$$ \text{2-(Chloromethyl)Benzofuran} + \text{Methoxyethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]Amine} $$
Optimization of Benzofuran Amination
Key parameters influencing the amination step include:
Synthesis of N'-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Ethanediamide
Preparation of 3-(2-Oxopyrrolidin-1-yl)Aniline
This intermediate is synthesized via nitration, reduction, and amidation :
- Nitration of Phenylpyrrolidone :
$$ \text{1-Phenylpyrrolidin-2-one} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}_4} \text{3-Nitro-1-phenylpyrrolidin-2-one} $$ - Catalytic Hydrogenation :
$$ \text{3-Nitro-1-phenylpyrrolidin-2-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Amino-1-phenylpyrrolidin-2-one} $$
Ethanediamide Formation
The aniline derivative is reacted with ethyl oxalyl chloride to install the ethanediamide group:
$$ \text{3-Amino-1-phenylpyrrolidin-2-one} + \text{ClCOCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{N'-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Ethanediamide} $$
Final Coupling Reaction
The two intermediates are coupled via amide bond formation using oxalyl chloride:
$$ \text{N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]Amine} + \text{N'-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Ethanediamide} \xrightarrow{\text{Oxalyl Chloride}} \text{Target Compound} $$
Reaction Conditions:
Characterization and Analytical Data
Spectroscopic Confirmation
Industrial-Scale Considerations
Challenges and Alternative Routes
Competing Side Reactions
Enzymatic Coupling
Recent advances propose lipase-catalyzed amidation as a greener alternative, though yields remain suboptimal (~60%) compared to classical methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
